molecular formula C5H5BrClN3 B178117 5-Bromo-2-chloropyridine-3,4-diamine CAS No. 163452-78-6

5-Bromo-2-chloropyridine-3,4-diamine

Cat. No. B178117
M. Wt: 222.47 g/mol
InChI Key: IFEZDSVRWYQAJR-UHFFFAOYSA-N
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Description

5-Bromo-2-chloropyridine-3,4-diamine is a chemical compound with the molecular formula C5H5BrClN3 . It can be prepared from 2-amino-3-nitro-5-bromopyridine via reduction using stannous chloride .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed . A method for synthesizing 5-Bromo-2, 4-dichloropyridine has also been reported, where 2-amino-4-thloropyridine is used as a starting raw material .


Molecular Structure Analysis

The molecular weight of 5-Bromo-2-chloropyridine-3,4-diamine is 192.44 g/mol . The InChI string is InChI=1S/C5H3BrClN/c6-4-1-2-5 (7)8-3-4/h1-3H .


Chemical Reactions Analysis

5-Bromo-2-chloropyridine may be used in the preparation of following compounds: Amino-2-chloropyridine via palladium-catalyzed amination. 5-Bromo-2-fluoropyridine via halogen-exchange reaction using anhydrous potassium fluoride .


Physical And Chemical Properties Analysis

The molecular weight of 5-Bromo-2-chloropyridine-3,4-diamine is 192.44 g/mol . The exact mass is 190.91374 g/mol . The topological polar surface area is 12.9 Ų .

Scientific Research Applications

Organic Chemistry

  • Application : “5-Bromo-2-chloropyridine” is used as a reagent in the synthesis of various organic compounds .
  • Methods of Application : This compound can be used in palladium-catalyzed amination to produce "Amino-2-chloropyridine" . It can also be used in a halogen-exchange reaction with anhydrous potassium fluoride to produce "5-Bromo-2-fluoropyridine" . Additionally, it can be used in Suzuki coupling with “2,5-dimethoxyphenylboronic acid” to produce "2-Chloro-5-(2,5-dimethoxyphenyl)pyridine" .

Medicinal Chemistry

  • Application : The compound is used in the synthesis of enantiomers of 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide, which have been researched for their antitumor activity .
  • Methods of Application : The R- and S-isomers of 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide have been synthesized . The stereostructures have been researched .
  • Results or Outcomes : The compounds inhibit the activity of PI3Kα kinase with IC50 values of 1.08 and 2.69 μM, respectively . Molecular docking was performed to analyze the binding modes of R- and S-isomers .

Laboratory Chemicals

  • Application : “5-Bromo-2-chloropyridine-3,4-diamine” is used as a laboratory chemical .

Synthesis of Other Pyridine Derivatives

  • Application : “5-Bromo-2-chloropyridine-3,4-diamine” can be used in the synthesis of other pyridine derivatives .
  • Methods of Application : This compound can be used in various reactions such as palladium-catalyzed amination to produce “Amino-2-chloropyridine”, halogen-exchange reaction using anhydrous potassium fluoride to produce “5-Bromo-2-fluoropyridine”, and Suzuki coupling with “2,5-dimethoxyphenylboronic acid” to produce "2-Chloro-5-(2,5-dimethoxyphenyl)pyridine" .

Antitumor Activity

  • Application : The R- and S-isomers of 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide, which can be synthesized from “5-Bromo-2-chloropyridine-3,4-diamine”, have been researched for their antitumor activity .
  • Methods of Application : The stereostructures of the R- and S-isomers have been researched . Single crystals of both compounds were obtained for X-ray analysis, and the absolute configurations (ACs) have been further confirmed by electronic circular dichroism (ECD), optical rotation (OR) and quantum chemical calculations .
  • Results or Outcomes : The compounds inhibit the activity of PI3Kα kinase with IC50 values of 1.08 and 2.69 μM, respectively . Furthermore, molecular docking was performed to analyze the binding modes of R- and S-isomers .

Safety And Hazards

Users should avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . There is still a need for a single robust method allowing the selective introduction of multiple functional groups . This suggests that future research could focus on developing such methods.

Relevant Papers Several papers have been identified that may be relevant to 5-Bromo-2-chloropyridine-3,4-diamine. These include a study on the synthesis of substituted pyridines with diverse functional groups , and a paper on the safety data sheets of 5-Bromo-4-chloro-2,3-pyridinediamine .

properties

IUPAC Name

5-bromo-2-chloropyridine-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrClN3/c6-2-1-10-5(7)4(9)3(2)8/h1H,9H2,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFEZDSVRWYQAJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)Cl)N)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60593327
Record name 5-Bromo-2-chloropyridine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-chloropyridine-3,4-diamine

CAS RN

163452-78-6
Record name 5-Bromo-2-chloropyridine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
SK Bagal, C Gregson, DH O'Donovan… - Journal of Medicinal …, 2021 - ACS Publications
Aberrant activity of the histone methyltransferase polycomb repressive complex 2 (PRC2) has been linked to several cancers, with small-molecule inhibitors of the catalytic subunit of the …
Number of citations: 13 pubs.acs.org
JW Arico - 2010 - search.proquest.com
As the central repository of biological information and ultimate mediator of all processes underlying the activities of living organisms, nucleic acids are the sine qua non for life as we …
Number of citations: 1 search.proquest.com

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